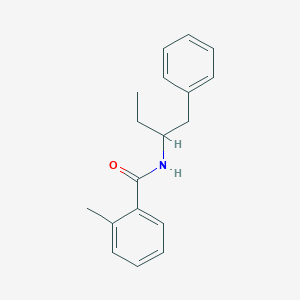

2-methyl-N-(1-phenylbutan-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(1-phenylbutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-16(13-15-10-5-4-6-11-15)19-18(20)17-12-8-7-9-14(17)2/h4-12,16H,3,13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUZKLHFLMNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-methyl-N-(1-phenylbutan-2-yl)benzamide typically begins with 2-methylbenzoic acid and 1-benzylpropylamine.

Amidation Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting acid chloride is then reacted with 1-benzylpropylamine in the presence of a base such as triethylamine (Et3N) to form this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-methyl-N-(1-phenylbutan-2-yl)benzamide can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3).

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Corresponding amine.

Substitution: Halogenated, nitrated, or alkylated benzamide derivatives.

Scientific Research Applications

Chemistry: 2-methyl-N-(1-phenylbutan-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the design of new bioactive molecules for therapeutic applications.

Medicine: this compound is investigated for its potential as a drug candidate. Its structure-activity relationship (SAR) is explored to optimize its pharmacological properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain cosmetic and personal care products.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can bind to active sites of enzymes, inhibiting their activity. The benzylpropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Benzamides

*Estimated based on analog data.

Key Observations :

- The 1-phenylbutan-2-yl group in the target compound introduces moderate lipophilicity (logP ~3.5), balancing solubility and membrane permeability.

- Bulky aromatic substituents (e.g., naphthyl in ) increase logP, enhancing hydrophobic interactions but reducing solubility.

- Polar groups (e.g., tetrazole in , hydroxyl in ) lower logP and improve water solubility but may limit blood-brain barrier penetration.

Antiviral Activity:

- 2-Methyl-N-[1-(2-naphthyl)ethyl]benzamide (IC₅₀ = 20 µM against SARS-CoV-2 PLpro ) shows that bulky aromatic N-substituents enhance protease inhibition.

- 5-(Aminomethyl)-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide (IC₅₀ = 460 nM against SARS-CoV PLpro ) highlights the importance of substituent orientation (e.g., stereochemistry) in potency.

Receptor Modulation:

- 2-Methyl-N-(2-piperidin-1-ylphenyl)benzamide (CID2340325) exhibits EP2 receptor potentiation, with the piperidine moiety critical for activity . The target compound’s non-basic phenylbutyl group may lack this interaction, suggesting divergent therapeutic applications.

Metabolic Stability:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates how hydroxyl groups facilitate hydrogen bonding and metabolic conjugation. The target compound’s lack of such groups may increase metabolic resistance but reduce aqueous solubility.

Comparative Analysis of Substituent Effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-(1-phenylbutan-2-yl)benzamide, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via condensation of ortho-toluyl chloride with potassium thiocyanate in acetone, followed by reaction with a primary amine (e.g., 1-phenylbutan-2-amine) . Key variables include solvent choice (e.g., acetone for intermediate formation), temperature control (reflux for thiocyanate activation), and catalyst selection (e.g., pyridine for acylation steps) . Statistical tools like ANOVA and Duncan’s test can evaluate the significance of variables (e.g., yield differences across replicates) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- NMR : ¹H NMR confirms stereochemistry (e.g., splitting patterns for methyl and phenyl groups) and purity .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structural validation .

- Elemental Analysis : Validates empirical formula (C, H, N percentages) .

Q. How should researchers address contradictory data in reported yields or physicochemical properties across studies?

- Methodology :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature vs. catalyst) .

- Cross-Lab Validation : Collaborate to confirm spectral data (e.g., NMR chemical shifts) .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationships (SAR) of this compound in biological systems?

- Methodology :

- Functional Group Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the benzamide or phenylbutan-2-yl moiety and assess biological activity (e.g., enzyme inhibition) .

- In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to correlate structural changes with cytotoxicity .

- Computational Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity or stability?

- Methodology :

- DFT Calculations : Predict electron density maps for reaction intermediates (e.g., acyl isothiocyanate formation) .

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., acetone vs. DMSO) .

- QSPR Models : Relate physicochemical descriptors (logP, polar surface area) to bioavailability .

Q. What experimental designs are recommended for assessing the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks .

- HPLC Monitoring : Track degradation products (e.g., hydrolyzed benzamide) .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life .

Q. How can researchers mitigate risks given limited toxicity or ecotoxicological data for this compound?

- Methodology :

- Precautionary Protocols : Use PPE (gloves, fume hoods) and minimize waste .

- Pilot Ecotoxicity Studies : Conduct acute toxicity assays with Daphnia magna or algae .

- Green Chemistry Alternatives : Explore biodegradable solvents (e.g., ethanol/water mixtures) for synthesis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.